molecular formula C20H15N3O2S B2800274 N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide CAS No. 478079-53-7

N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide

Cat. No.: B2800274
CAS No.: 478079-53-7
M. Wt: 361.42
InChI Key: RVCBOYLOEQZXCL-UHFFFAOYSA-N
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Description

N’-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide is a chemical compound with the molecular formula C20H15N3O2S and a molecular weight of 361.42 g/mol This compound is known for its unique structure, which combines a thienoquinoline core with a carbohydrazide functional group

Preparation Methods

The synthesis of N’-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide typically involves the following steps:

    Formation of the Thienoquinoline Core: The thienoquinoline core can be synthesized through a multi-step process involving the cyclization of appropriate precursors. This often includes the use of sulfur-containing reagents and specific reaction conditions to form the thienoquinoline ring system.

    Introduction of the Carbohydrazide Group: The carbohydrazide group is introduced through a reaction between the thienoquinoline derivative and a hydrazide reagent. This step typically requires the use of a coupling agent and may involve heating to facilitate the reaction.

    Final Product Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

N’-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N’-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-12-5-4-7-14(9-12)18(24)22-23-19(25)17-11-15-10-13-6-2-3-8-16(13)21-20(15)26-17/h2-11H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCBOYLOEQZXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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